![molecular formula C10H5ClN2OS B1599585 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole CAS No. 868755-59-3](/img/structure/B1599585.png)
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole
Overview
Description
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole, commonly known as CPIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPIT is a thiazole-based compound that contains an isocyanate functional group, making it a versatile building block for the synthesis of various organic compounds.
Scientific Research Applications
Anticonvulsant Drug Development
2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole: has potential applications in the development of anticonvulsant drugs. Compounds with a similar structure have been shown to act on voltage-gated sodium channels and exhibit anticonvulsant activity in animal models . This suggests that derivatives of this compound could be synthesized and tested for their efficacy in controlling seizures, which could lead to new treatments for epilepsy and other seizure disorders.
Organic Semiconductor Research
Thiophene derivatives, like the one , are crucial in the advancement of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research into the electronic characteristics of 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole could lead to its application in these areas, contributing to the development of more efficient and flexible electronic devices.
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation . This suggests that 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole may also interact with components of the electron transport chain in mitochondria.
Mode of Action
Based on the action of structurally similar compounds, it may act as a protonophore, altering the permeability of the mitochondrial inner membrane to protons . This could lead to the dissipation of the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and energy production within the cell .
Biochemical Pathways
The compound’s potential action as a protonophore suggests it could affect the oxidative phosphorylation pathway. By disrupting the proton gradient, it could inhibit the synthesis of ATP, the primary energy currency of the cell. This could have downstream effects on various cellular processes that rely on ATP, including cellular metabolism, signal transduction, and the maintenance of cell structure .
Result of Action
The potential disruption of ATP synthesis by 2-(3-Chlorophenyl)-4-isocyanato-1,3-thiazole could have significant molecular and cellular effects. It could lead to energy depletion within the cell, potentially affecting cell viability and function. In extreme cases, it could lead to cell death .
properties
IUPAC Name |
2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-8-3-1-2-7(4-8)10-13-9(5-15-10)12-6-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQTKPTVAWVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428773 | |
Record name | 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868755-59-3 | |
Record name | 2-(3-chlorophenyl)-4-isocyanato-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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